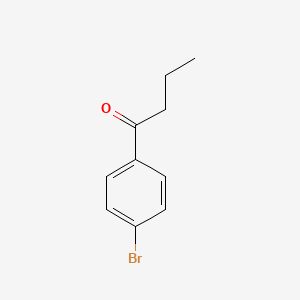

4'-Bromobutyrophenone

描述

Significance of Aryl Ketones in Synthetic Methodologies

Aryl ketones are a class of organic compounds that are fundamental in the field of synthetic chemistry. unipd.it Their structure, which includes a carbonyl group attached to an aromatic ring, makes them valuable intermediates in a wide array of chemical reactions. unipd.itwaseda.jp These compounds are crucial for creating a diverse range of aromatic substances used in industries such as agrochemicals and pharmaceuticals. waseda.jp

The versatility of aryl ketones stems from their ability to participate in various transformations, including cross-coupling reactions. waseda.jp In these reactions, the acyl group can be removed, allowing the aromatic ketone to bond with other molecules to form new and useful compounds. waseda.jp This adaptability makes them highly valuable for numerous chemical processes. waseda.jp

Furthermore, aryl ketones are instrumental in the synthesis of heterocyclic compounds, which are prevalent in drug molecules and natural products. nih.gov Advances in synthetic methodologies, such as metal-catalyzed and metal-free reactions, have expanded the applications of aryl ketones, enabling the rapid creation of complex molecular structures. nih.gov Their utility also extends to photochemistry, where they are studied for their applications in light-induced reactions. unipd.itthieme-connect.com

4'-Bromobutyrophenone as a Versatile Synthon in Advanced Chemical Synthesis

This compound, with its bromine atom and butyrophenone (B1668137) backbone, is a particularly useful synthon in organic synthesis. A synthon is a conceptual part of a molecule that assists in forming a chemical bond during a synthesis. The term "beta-lactam synthon methods" has been coined to describe methodologies that use the beta-lactam nucleus as a versatile intermediate for creating various organic compounds. nih.gov

The bromine atom in this compound enhances its electrophilicity, making it a potent component in various reactions. The structure of this compound allows it to be a precursor in the synthesis of more complex molecules. For instance, it has been used in the synthesis of compounds with potential therapeutic applications.

The utility of this compound is also evident in its role as a starting material for creating other valuable chemical intermediates. For example, the ethylene (B1197577) ketal of ω-bromobutyrophenone can be used to form a Grignard reagent, which is then used in further synthetic steps to create compounds like γ-benzoylbutyric acid. dss.go.th This highlights the compound's role in multi-step synthetic pathways.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.10 g/mol |

| Boiling Point | 290.9°C at 760 mmHg |

| Density | 1.334 g/cm³ |

| IUPAC Name | 1-(4-bromophenyl)butan-1-one |

This data is compiled from various chemical databases. nih.govnist.gov

Detailed Research Findings

Recent research has further illuminated the synthetic utility of this compound. Studies have explored its use in the creation of various organic molecules, including those with potential biological activity.

One area of research involves the use of this compound in the synthesis of idoxifene (B1683870) derivatives, which have been studied as potential anticancer agents. iaea.org In these syntheses, this compound serves as a key starting material. iaea.org Another study details its use in the combinatorial synthesis of tetrasubstituted pyrazoles as ligands for the estrogen receptor, highlighting its role in creating libraries of compounds for biological screening. dtic.mil

The reactivity of the bromo-ketal derived from ω-bromobutyrophenone has also been investigated. dss.go.th Its reaction with magnesium to form a Grignard reagent, followed by carbonation, yields γ-benzoylbutyric acid, a valuable synthetic intermediate. dss.go.th This demonstrates the compound's utility in forming carbon-carbon bonds, a fundamental process in organic synthesis.

Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as analytical reagents. For example, 2,4-Dihydroxy-5-bromobutyrophenone oxime has been developed for the gravimetric and spectrophotometric analysis of Nickel(II) ions. sphinxsai.com

The following table presents a selection of research findings related to the application of this compound in synthesis:

| Research Area | Application of this compound | Reference |

| Anticancer Agent Synthesis | Starting material for the synthesis of idoxifene derivatives. | iaea.org |

| Combinatorial Chemistry | Used in the synthesis of tetrasubstituted pyrazole (B372694) estrogen receptor ligands. | dtic.mil |

| Synthesis of Intermediates | Precursor to the Grignard reagent used to form γ-benzoylbutyric acid. | dss.go.th |

| Analytical Reagent Development | Derivative used for the analysis of Ni(II) ions. | sphinxsai.com |

| Herbicide Development | A related compound, 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one, was synthesized and showed inhibitory properties on photosynthetic electron transport. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-(4-bromophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIDKJFWEVIJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063663 | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-64-0 | |

| Record name | 1-(4-Bromophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanone, 1-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-bromobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Bromobutyrophenone

Mechanistic Studies of Electrophilic Substitution on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The introduction of a new electrophile onto the benzene (B151609) ring of 4'-Bromobutyrophenone is significantly influenced by the directing and activating effects of the existing substituents: the bromine atom and the butyryl group (-COC3H7).

Both substituents on the aromatic ring of this compound are classified as deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene itself. makingmolecules.comchemistrytalk.org This deactivation occurs because both groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive toward electrophiles. makingmolecules.com

The directing effects of the two groups, however, are opposed:

Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their electron-withdrawing inductive effect, they possess lone pairs of electrons that can be donated to the ring through resonance. libretexts.org This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the attack occurs at the ortho and para positions. organicchemistrytutor.com Consequently, the bromo group is an ortho, para-director. makingmolecules.comlibretexts.org

Butyryl Group (-COC3H7): As an acyl group, the butyryl substituent is strongly electron-withdrawing through both inductive and resonance effects. libretexts.org The carbonyl group pulls electron density out of the aromatic ring, leading to significant deactivation. makingmolecules.com This withdrawal of electrons destabilizes the carbocation intermediates for ortho and para attack more than for meta attack. Therefore, the butyryl group is a meta-director. libretexts.org

| Substituent | Reactivity Effect | Directing Effect | Governing Electronic Effect |

|---|---|---|---|

| Bromo (-Br) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation libretexts.org |

| Butyryl (-COC3H7) | Strongly Deactivating | Meta | Inductive and Resonance withdrawal libretexts.org |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the aromatic ring is generally unreactive toward classical nucleophilic substitution mechanisms like SN1 and SN2. However, it can be replaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The viability of the SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). stackexchange.com In this compound, the electron-withdrawing butyryl group is in the para position, which strongly facilitates this reaction pathway by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. stackexchange.com

The activation provided by the para-butyryl group allows for the formation of various carbon-heteroatom bonds through nucleophilic substitution of the bromine atom.

Carbon-Nitrogen (C-N) Bond Formation: Aryl amines can be synthesized from aryl halides through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. tcichemicals.com This reaction involves a palladium catalyst and a strong base to couple an amine with the aryl bromide, forming a C-N bond. tcichemicals.com Gold-catalyzed methods have also been developed for intramolecular C-N bond formation. mdpi.com

Carbon-Sulfur (C-S) Bond Formation: The synthesis of aromatic thioethers from aryl halides is a well-established transformation. orgsyn.org Palladium-catalyzed cross-coupling reactions, first developed by Migita, are powerful methods for C-S bond formation between aryl halides and thiols. orgsyn.org More recently, visible-light-promoted methods that avoid transition metals have been developed for creating C-S bonds with a broad tolerance for various functional groups. orgsyn.org The reaction of an aryl bromide with a thiol in the presence of a base like cesium carbonate can yield the corresponding aryl thioether. orgsyn.org

The SNAr mechanism allows this compound to react with a range of nucleophiles beyond amines and thiols. The rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion intermediate. stackexchange.com The greater the stability of this intermediate, the faster the reaction proceeds. The para-butyryl group is highly effective at providing this stabilization through resonance.

| Nucleophile | Product Type | General Reaction Type |

|---|---|---|

| Ammonia / Amines (R-NH2) | Aryl Amines | Buchwald-Hartwig Amination tcichemicals.com |

| Thiols (R-SH) | Aryl Thioethers | Palladium-catalyzed or light-promoted Cross-Coupling orgsyn.org |

| Alkoxides (R-O⁻) | Aryl Ethers | Nucleophilic Aromatic Substitution (SNAr) |

| Cyanide (CN⁻) | Benzonitriles | Nucleophilic Aromatic Substitution (SNAr) |

Transformations Involving the Carbonyl Functionality

The carbonyl group of the butyryl chain is a key site of reactivity, participating in reductions and condensation reactions.

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(4-bromophenyl)butan-1-ol. This transformation is a common and high-yielding reaction in organic synthesis. youtube.com A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH4) being a frequently used reagent due to its mildness and chemoselectivity. nih.gov Under typical conditions, NaBH4 selectively reduces aldehydes and ketones without affecting other functional groups like the aryl bromide or the aromatic ring. nih.gov More powerful reducing agents could potentially affect other parts of the molecule.

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. youtube.com This is followed by a protonation step (typically from the solvent or a mild acid workup) to yield the final alcohol product.

The butyryl group possesses acidic protons on the carbon atom alpha to the carbonyl group (the C2 position of the butan-1-one chain). In the presence of a base, one of these protons can be removed to form a nucleophilic enolate intermediate. This enolate can then participate in condensation reactions with various electrophiles, most commonly the carbonyl group of an aldehyde or another ketone.

One of the classic examples is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that cannot enolize itself (e.g., benzaldehyde). The reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, also known as a chalcone (B49325). While condensations involving α,β-unsaturated aldehydes can be challenging, reactions with aromatic aldehydes often proceed well. reddit.com

Investigating Rearrangement Pathways

The reactivity of this compound, like other aryl ketones with an adequately long alkyl chain, includes the potential for intramolecular rearrangement reactions, which result in significant structural reorganization. A primary pathway considered for molecules with this structural motif is an intramolecular cyclization, specifically a Friedel-Crafts-type reaction, to form a cyclic ketone. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of this compound can be protonated, enhancing the electrophilicity of the carbonyl carbon. While direct attack by the aromatic ring on this carbon is not typical, related reactions often proceed by converting the alkyl chain into a more potent electrophile. For instance, if the carbonyl were reduced to an alcohol, the resulting carbocation on the butyl chain could undergo an intramolecular Friedel-Crafts alkylation.

However, a more direct and relevant rearrangement pathway for this class of compounds is the acid-catalyzed intramolecular acylation. This process typically involves a catalyst like polyphosphoric acid (PPA) or a strong Lewis acid. The reaction mechanism is initiated by the coordination of the acid catalyst to the carbonyl oxygen. This is followed by the formation of an electrophilic species, such as an acylium ion or a highly polarized complex, which can be attacked by the electron-rich bromophenyl ring. The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the butyryl group to form a new carbon-carbon bond, leading to a spirocyclic intermediate (a Wheland intermediate). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding a cyclized product.

Given the structure of this compound, this intramolecular electrophilic aromatic substitution would lead to the formation of a six-membered ring fused to the benzene ring, resulting in a tetralone derivative. The bromine substituent on the aromatic ring is an ortho-, para-director but is also deactivating. The cyclization would be expected to occur at the carbon ortho to the bromo substituent (position 3') or the carbon ortho to the acyl group (position 5'), with steric and electronic factors influencing the regioselectivity of the ring closure.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The study of a compound's reactivity is fundamentally governed by the principles of kinetics and thermodynamics. Kinetics describes the rate at which a reaction proceeds, while thermodynamics describes the energy difference between reactants and products and determines the position of equilibrium. For any given reaction of this compound, these two aspects dictate the product distribution, especially when multiple pathways are possible.

A reaction is under kinetic control when it is conducted under conditions (often low temperature) where the reaction is irreversible. In this scenario, the major product will be the one that is formed the fastest, meaning it proceeds via the pathway with the lowest activation energy (Ea or ΔG‡). Conversely, a reaction is under thermodynamic control when the reaction conditions (often higher temperature) allow for reversibility. Here, an equilibrium can be established between the products, and the major product will be the most stable one, i.e., the one with the lowest Gibbs free energy (ΔG°).

While specific experimental kinetic and thermodynamic parameters for the rearrangement of this compound are not extensively documented in readily available literature, foundational thermodynamic data for the molecule itself, such as its ionization energy, have been determined. The ionization energy provides insight into the energy required to remove an electron from the molecule.

| Parameter | Value | Method |

|---|---|---|

| Ionization Energy | 8.8 ± 0.2 eV | Electron Ionization (EI) |

To fully characterize the reactivity profile of this compound, detailed experimental studies would be required to determine the key kinetic and thermodynamic parameters for its reactions. These parameters provide a quantitative understanding of the reaction's mechanism and energy landscape.

| Parameter | Symbol | Description |

|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. Governs the reaction rate. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from the reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from the reactants to the transition state. Reflects the change in order/disorder. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going to the transition state. Determines the reaction rate constant. |

| Enthalpy of Reaction | ΔH° | The overall change in enthalpy of the reaction; indicates if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction | ΔG° | The overall change in Gibbs free energy; indicates the spontaneity and position of equilibrium of a reaction. |

Applications of 4 Bromobutyrophenone As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in Pharmaceutical Research and Active Pharmaceutical Ingredient (API) Synthesis

In the realm of medicinal chemistry, 4'-Bromobutyrophenone serves as a foundational building block for synthesizing a range of pharmacologically relevant structures. Its 4-bromophenyl moiety is a common feature in many APIs, and the butyrophenone (B1668137) chain provides a reactive handle for further molecular elaboration.

This compound is an important precursor for the synthesis of certain pyrrolidine derivatives, including analogs of α-pyrrolidinovalerophenone (α-PVP). nih.govresearchgate.net The general synthetic strategy involves a two-step process. First, this compound undergoes α-bromination, where a bromine atom is introduced on the carbon adjacent to the carbonyl group, yielding 2,4'-dibromobutyrophenone. This intermediate is then reacted with pyrrolidine. The pyrrolidine acts as a nucleophile, displacing the α-bromine to form the C-N bond and create the final pyrrolidine-containing molecule. nih.gov This resulting compound is a structural analog of α-PVP, distinguished by the presence of a bromine atom at the para-position of the phenyl ring. The synthesis of various pyrrolidine-containing drugs often starts from such precursors. nih.gov

Table 1: Synthesis of a 4-Bromo-α-pyrrolidinovalerophenone Analog

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | This compound | Bromine (Br₂) | 2,4'-Dibromobutyrophenone | α-Bromination |

| 2 | 2,4'-Dibromobutyrophenone | Pyrrolidine | 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one | Nucleophilic Substitution |

The chemical reactivity of this compound makes it an ideal starting point for the synthesis of various heterocyclic ring systems. These scaffolds are ubiquitous in medicinal chemistry and form the core of many therapeutic agents.

Oxazole rings can be synthesized from this compound through multi-step sequences like the Robinson-Gabriel synthesis. firsthope.co.insynarchive.com A common pathway involves first converting the this compound into a 2-acylamino-ketone. This is typically achieved by α-amination followed by acylation. The resulting intermediate can then undergo acid-catalyzed cyclodehydration to form the oxazole ring. wikipedia.org The 4-bromophenyl group from the starting material becomes a substituent on the final oxazole heterocycle, providing a site for further modification, such as cross-coupling reactions.

Table 2: General Robinson-Gabriel Pathway for Oxazole Synthesis

| Step | Precursor | Reagent(s) | Intermediate | Reaction Type |

| 1 | α-Haloketone (from this compound) | Amine, Acylating Agent | 2-Acylamino-ketone | Amination & Acylation |

| 2 | 2-Acylamino-ketone | Acid Catalyst (e.g., H₂SO₄, POCl₃) | Substituted Oxazole | Cyclodehydration |

The Hantzsch thiazole synthesis is a classic and efficient method for constructing thiazole rings, for which derivatives of this compound are suitable substrates. synarchive.com The synthesis begins with the α-bromination of this compound to form an α-haloketone. This intermediate is then reacted with a thioamide, such as thiourea. chemhelpasap.comijper.org The reaction proceeds through condensation and cyclization to yield a 2-aminothiazole derivative bearing the 4-bromophenyl group at the 4-position of the thiazole ring. nih.gov These thiazole derivatives are valuable intermediates for creating compounds with a range of biological activities. nih.gov

Table 3: Hantzsch Synthesis of a 4-(4-Bromophenyl)thiazole Derivative

This compound can be elaborated into precursors for pyrazole (B372694) synthesis, most notably through the Knorr pyrazole synthesis. chemhelpasap.comname-reaction.comresearchgate.net This method typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govresearchgate.net To achieve this, this compound can first be reacted with an ester (e.g., diethyl oxalate) in the presence of a strong base (e.g., sodium ethoxide) via a Claisen condensation. This reaction forms a 1,3-diketone intermediate. Subsequent treatment of this diketone with hydrazine or a substituted hydrazine, often in the presence of an acid catalyst, leads to cyclization and the formation of a pyrazole ring substituted with the 4-bromophenyl group. jocpr.com

Table 4: General Knorr Pathway for Pyrazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives from this compound requires a transformation of the butyryl group. A common strategy is the oxidation of the alkyl chain to a carboxylic acid, converting this compound to 4-bromobenzoic acid. This acid is a versatile starting point. It can be converted to the corresponding acyl hydrazide (4-bromobenzhydrazide) by reaction with hydrazine hydrate. utar.edu.my This key intermediate, 4-bromobenzhydrazide, can then be reacted with various carboxylic acids or their equivalents (like acid chlorides or anhydrides) to form a 1,2-diacylhydrazine. mdpi.comnih.gov The final step is a cyclodehydration reaction, often promoted by reagents like phosphorus oxychloride (POCl₃) or sulfuric acid, which closes the ring to form the 2,5-disubstituted 1,3,4-oxadiazole, where the 4-bromophenyl group is one of the substituents. otterbein.edursc.orgnih.gov

Table 5: Pathway to 1,3,4-Oxadiazole Derivatives

| Step | Starting Material | Reagent(s) | Intermediate | Reaction Type |

| 1 | This compound | Oxidizing Agent (e.g., KMnO₄) | 4-Bromobenzoic acid | Oxidation |

| 2 | 4-Bromobenzoic acid | Thionyl chloride, then Hydrazine hydrate | 4-Bromobenzhydrazide | Hydrazinolysis |

| 3 | 4-Bromobenzhydrazide | R-COCl (Acid chloride) | 1-(4-Bromobenzoyl)-2-(acyl)hydrazine | Acylation |

| 4 | 1,2-Diacylhydrazine | Dehydrating Agent (e.g., POCl₃) | 2-(4-Bromophenyl)-5-R-1,3,4-oxadiazole | Cyclodehydration |

Formation of Heterocyclic Scaffolds

Role in Agrochemical Development

The potential application of brominated organic compounds in the agrochemical sector is an area of scientific interest. However, specific research detailing the direct use of this compound as a key intermediate in the development of new agrochemicals is not extensively documented in publicly available literature. In principle, intermediates like this compound could be utilized to synthesize active ingredients for pesticides or herbicides, leveraging the reactivity of the bromo and keto groups to build larger, more complex molecular structures. The development of novel agrochemical formulations often involves the synthesis of compounds that can interact with specific biological targets in pests or weeds, a process that relies on a toolbox of versatile chemical intermediates.

Utilization in Materials Science Applications

In the field of materials science, functionalized organic molecules are crucial for creating new polymers and materials with specific properties. While the butyrophenone scaffold is known, the specific incorporation of this compound into novel polymers or functional materials is not a widely reported application. Analogous compounds, such as 4'-Bromo-3'-methylacetophenone, are noted for their contribution to the creation of novel polymers. chemicalbook.com The incorporation of such brominated intermediates into polymer chains can lead to materials with enhanced characteristics like improved optical properties, greater thermal stability, and increased chemical resistance, which are valuable for electronics, advanced composites, and coatings. chemicalbook.com The reactivity of the bromine atom on this compound would theoretically allow it to be incorporated into polymer backbones or to serve as a point for grafting side chains, thereby modifying the properties of the resulting material.

Design and Synthesis of Molecular Scaffolds for Drug Discovery

This compound serves as a pivotal intermediate in the design and synthesis of molecular scaffolds for drug discovery, particularly for compounds targeting the central nervous system. The butyrophenone moiety is a well-established pharmacophore in medicinal chemistry. The true value of this compound lies in its role as a versatile building block, where the bromine atom and the alkyl chain can be readily modified to generate a diverse library of new chemical entities.

The bromine atom on the phenyl ring is a key functional handle. It can participate in various cross-coupling reactions (like Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of diverse substituents. This late-stage modification capability is crucial in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound. nih.gov

Research has demonstrated the synthesis of novel bromophenol derivatives that exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glycosidase, which are relevant targets for metabolic diseases. nih.gov For instance, a series of novel bromophenols showed potent inhibition of these enzymes, highlighting the importance of the bromo-aromatic scaffold in designing enzyme inhibitors. nih.gov

Table 1: Enzyme Inhibition Profile of Synthesized Novel Bromophenols

| Compound | Target Enzyme | Kᵢ (nM) |

|---|---|---|

| Novel Bromophenol 1 | Acetylcholinesterase (AChE) | 8.94 ± 0.73 |

| Novel Bromophenol 2 | Acetylcholinesterase (AChE) | 59.45 ± 14.97 |

| Novel Bromophenol 3 | α-glycosidase | 4.31 ± 1.93 |

| Novel Bromophenol 4 | α-glycosidase | 44.14 ± 2.19 |

Data sourced from research on novel bromophenol derivatives and their enzyme inhibition properties. nih.gov

Furthermore, the reactivity of brominated intermediates is harnessed in the synthesis of compounds with potential antimicrobial properties. In one study, new derivatives of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine were synthesized. mdpi.com These compounds, featuring a bromophenyl group, were evaluated for their antimicrobial and antibiofilm activity, demonstrating the utility of this scaffold in developing new anti-infective agents. mdpi.com

Table 2: Synthesized N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs

| Compound ID | Chemical Class | Synthetic Yield (%) |

|---|---|---|

| 5 | N-acyl-α-amino acid | 94 |

| 6 | 4H-1,3-oxazol-5-one | 90 |

Data from the synthesis of novel L-valine derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. mdpi.com

The butyrophenone structure itself is a key component of many antipsychotic drugs. The alkyl chain can be readily functionalized, typically by substitution of the bromine atom with various amine-containing groups, to generate compounds with high affinity for dopamine and serotonin receptors. This approach of modifying the butyrophenone scaffold is a classic strategy in the development of neuroleptic agents. The ability to easily create variations of this scaffold using intermediates like this compound allows chemists to explore structure-activity relationships and optimize compounds for improved efficacy and receptor selectivity.

Advanced Functionalization Strategies for 4 Bromobutyrophenone

C-C Coupling Reactions for Extended Conjugated Systems

The C-Br bond in 4'-Bromobutyrophenone is predominantly exploited through palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nobelprize.org These reactions are cornerstones of modern organic synthesis and are highly effective for creating extended conjugated systems, which are valuable in materials science and medicinal chemistry. nih.govnih.gov The three most prominent reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. berkeley.eduyonedalabs.com It is a versatile method for forming biaryl or aryl-vinyl linkages. The reaction is tolerant of a wide variety of functional groups, making it highly reliable in complex syntheses. fishersci.fr A study involving the similar compound 4-bromoacetophenone demonstrated successful coupling with phenylboronic acid using a palladium catalyst and sodium carbonate as the base. ikm.org.my

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base (commonly an amine like triethylamine). wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond between the aromatic ring and one of the sp² carbons of the alkene, resulting in a substituted alkene product. nih.gov The reaction is stereospecific and offers a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. gold-chemistry.orgorganic-chemistry.org The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The resulting aryl-alkyne products are highly valuable intermediates that can undergo further transformations. youtube.comlibretexts.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid / Ester (R'-B(OR)₂) | Aryl-Aryl or Aryl-Vinyl | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Heck Reaction | Alkene (R'-CH=CH₂) | Aryl-Vinyl | Pd(OAc)₂, PdCl₂ with phosphine ligands | Et₃N, K₂CO₃ |

| Sonogashira Coupling | Terminal Alkyne (H-C≡C-R') | Aryl-Alkynyl | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine (B6355638) |

Exploitation of the Butyrophenone (B1668137) Backbone for Diverse Substitutions

The butyrophenone structure itself is a key pharmacophore found in many pharmaceutical agents, particularly antipsychotics like Haloperidol (B65202). wikipedia.orgnih.gov Consequently, extensive research has focused on modifying the butyrophenone backbone to fine-tune biological activity.

Key modifications include:

Carbonyl Group Transformations: The ketone can be readily reduced to a secondary alcohol using mild reducing agents. This alcohol can then be used in subsequent reactions, such as esterification or etherification. Alternatively, the carbonyl group can undergo reductive amination to install various amine functionalities, a common strategy in the synthesis of neuroleptics. dtic.milworldresearchlibrary.org

Aliphatic Side-Chain Modification: The length and functionality of the alkyl chain can be altered. For instance, α-halogenation can introduce a leaving group for subsequent nucleophilic substitution. In the synthesis of some chalcone (B49325) derivatives, modifications to the length of an amino alkyl side chain were shown to have a significant impact on biological activity. mdpi.com

Bioisosteric Replacement: In drug design, parts of the molecule are often replaced with other groups that retain similar physical or chemical properties (bioisosteres). For example, in the development of novel antipsychotics, the piperidine ring commonly attached to the butyrophenone chain in drugs like haloperidol has been replaced with other cyclic amines like diazepanes to alter the metabolic profile and receptor binding affinities. nih.govnih.gov

These modifications, often performed in combination, allow for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Post-Synthetic Functionalization of Derived Compounds

Post-synthetic functionalization is a powerful strategy where a molecule derived from this compound via a primary reaction (like a cross-coupling) is subjected to further chemical transformations. This modular approach allows for the efficient construction of highly complex molecules without developing a new synthetic route for each target.

Examples of post-synthetic functionalization include:

Transformations of Alkenes from Heck Reactions: The newly formed carbon-carbon double bond from a Heck reaction is a versatile functional group. It can be hydrogenated to a single bond, dihydroxylated to form a diol, or epoxidized to an epoxide, which can be opened by various nucleophiles.

Transformations of Alkynes from Sonogashira Reactions: The alkyne moiety is exceptionally useful for further reactions. youtube.com It can undergo hydration to form a ketone, be selectively reduced to either a cis- or trans-alkene, or participate in cycloaddition reactions (e.g., "click chemistry") to form triazoles and other heterocycles.

Modification of Appended Groups: If the coupling partner used in a Suzuki or other cross-coupling reaction contains a reactive functional group, that group can be modified after the coupling is complete. For example, a coupled aryl ring bearing a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further substitutions. Similarly, an ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol. nih.gov

This strategy of building a core structure and then "decorating" it with additional functionality is central to combinatorial chemistry and the efficient discovery of new materials and therapeutic agents. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromobutyrophenone

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4'-Bromobutyrophenone. These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability and reactivity.

A systematic examination of the electronic properties of similar compounds, such as bromoacetophenone isomers, has been performed using DFT methods like B3LYP. researchgate.net Such studies reveal the influence of the bromine substituent on the molecule's electronic structure. The electron-withdrawing nature of the bromine atom affects the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.netdergipark.org.tr For bromoacetophenones, calculations have shown that the presence of the bromine substituent leads to a decrease in the HOMO-LUMO gap compared to the unsubstituted acetophenone (B1666503), suggesting enhanced reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another crucial tool. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential around the hydrogen atoms. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions. dergipark.org.tr

Table 1: Calculated Electronic Properties for a Representative Aryl Ketone (4'-Bromoacetophenone) Note: These values are representative for a structurally similar molecule and calculated using DFT (B3LYP/CEP-121G). Actual values for this compound would require specific calculation.

| Property | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -7.21 | eV |

| LUMO Energy | -1.85 | eV |

| HOMO-LUMO Gap | 5.36 | eV |

| Dipole Moment | 2.67 | Debye |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of the butyryl side chain of this compound and its interactions with its environment, such as a solvent.

MD simulations for flexible molecules like this compound would involve calculating the forces between atoms and using them to simulate atomic motion. mtak.humdpi.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently accessed shapes. The flexibility of the four-carbon chain is significant, as different conformations can expose different parts of the molecule, influencing its ability to interact with other molecules or bind to a receptor site.

In the context of drug design, where butyrophenone (B1668137) derivatives are common, MD simulations are used to study the stability of a ligand-receptor complex. mtak.hu After docking a molecule like this compound into a target protein's active site, MD simulations can refine the binding pose and assess the stability of the interactions. The simulation can reveal whether the initial docked conformation is maintained over time and highlight key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. This process begins with a conformational analysis to identify the molecule's most stable three-dimensional structure.

For this compound, a conformational search would be performed by systematically rotating the dihedral angles of the flexible butyryl chain. The energy of each resulting conformer is calculated using methods like DFT. dergipark.org.tr This analysis for structurally similar molecules, such as 2,4'-dibromoacetophenone, has shown that the planarity between the phenyl ring and the carbonyl group is a key factor in determining the lowest energy structure. dergipark.org.tr

Once the global minimum energy conformer is identified, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in an Infrared (IR) spectrum. researchgate.netdergipark.org.tr By comparing the calculated spectrum with the experimental one, researchers can validate the structure and assign specific vibrational modes to the observed peaks. For example, a strong vibrational mode corresponding to the C=O carbonyl stretch would be a prominent feature.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. dergipark.org.tr The calculated chemical shifts for the optimized geometry are then compared to experimental data, aiding in the complete structural elucidation of the molecule. dergipark.org.trdergipark.org.tr

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative frequency ranges for functional groups found in this compound. Specific values are obtained from DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Carbonyl Stretch | ~1680 - 1700 |

| C-Br | C-Br Stretch | ~500 - 600 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 |

Reaction Pathway and Transition State Analysis

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome. ox.ac.ukwikipedia.org

For this compound, several reactions could be investigated. One example is the nucleophilic addition to the carbonyl carbon, a fundamental reaction of ketones. academie-sciences.frkab.ac.ugkab.ac.ug Computational studies can model the approach of a nucleophile (e.g., a hydride or Grignard reagent) to the carbonyl group. researchgate.net These calculations would determine the geometry of the transition state and its associated activation energy, which is the energy barrier for the reaction. ox.ac.ukresearchgate.net Such studies have historically shown that the nucleophile approaches the carbonyl at a specific angle (the Bürgi-Dunitz angle) rather than perpendicularly. academie-sciences.fr

Another potential reaction site is the C-Br bond. Theoretical calculations could be used to model reactions such as palladium-catalyzed cross-coupling, where the C-Br bond is activated. DFT calculations can help elucidate the mechanism of such complex catalytic cycles, including steps like oxidative addition and reductive elimination, by calculating the energies of intermediates and transition states.

Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be invaluable for designing new compounds with enhanced therapeutic effects.

A QSAR study begins by generating a dataset of this compound derivatives with measured biological activity (e.g., receptor binding affinity). For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Using statistical methods like multiple linear regression, a mathematical model is built that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates. 3D-QSAR studies on conformationally constrained butyrophenones have been successfully used to gain insight into their mechanism of action.

Application of Machine Learning in Predicting Reactivity and Properties

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting molecular properties and reaction outcomes with high accuracy. Unlike traditional computational methods that solve the fundamental equations of quantum mechanics, ML models learn from large datasets of known chemical reactions and molecular properties.

An ML model could be trained to predict the reactivity of this compound. By representing the molecule as a set of features (descriptors), the model can learn the complex relationships between a molecule's structure and its reactivity patterns. For instance, ML models have been developed to predict the major products of organic reactions by learning from vast databases of published chemical transformations. These models can assess a given set of reactants and reagents and predict the most likely outcome, a task that is challenging for traditional physics-based models.

Furthermore, machine learning can accelerate the discovery of materials with desired properties. A model trained on a large dataset of organic molecules could predict various properties of this compound, such as its solubility, stability, or even its potential as a component in functional materials, based solely on its molecular structure. This data-driven approach offers a complementary and often faster alternative to both experimental screening and first-principles computational methods. acs.orgacs.org

Advanced Spectroscopic Techniques for Structural Elucidation and Characterization of 4 Bromobutyrophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4'-Bromobutyrophenone. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the bromophenyl ring typically appear as a set of doublets due to ortho- and meta-coupling. The aliphatic protons of the butyryl chain exhibit distinct multiplets corresponding to their positions relative to the carbonyl group and the bromine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon is characteristically observed at a low field (downfield). The carbons of the aromatic ring show distinct signals, with the carbon atom bonded to the bromine atom (ipso-carbon) being influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based solely on electronegativity. The aliphatic carbons of the butyryl chain are found in the upfield region of the spectrum.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~198-200 |

| Aromatic CH | ~7.6-7.9 | ~128-132 |

| Aromatic C-Br | - | ~128 |

| -CH₂- (adjacent to C=O) | ~3.0-3.2 | ~35-38 |

| -CH₂- (central) | ~2.1-2.3 | ~25-28 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-dimensional NMR techniques are essential for unambiguously assigning the complex NMR spectra of this compound and its derivatives, especially when dealing with overlapping signals in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the butyryl chain and to assign adjacent protons on the aromatic ring. sdsu.edu Cross-peaks in the COSY spectrum indicate that the respective protons are coupled to each other, typically through two or three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. sdsu.edu This is a powerful tool for definitively assigning which protons are bonded to which carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity between the carbonyl group and the adjacent methylene (B1212753) group, as well as the connection of the aliphatic chain to the aromatic ring. It also helps in assigning the quaternary carbons, which are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This can be used to confirm the spatial arrangement of substituents on the aromatic ring in derivatives of this compound.

For more complex systems involving this compound, such as its inclusion in polymeric matrices or its interaction with biological macromolecules, advanced NMR techniques may be employed. These can include solid-state NMR to study the compound in a non-solution state and diffusion-ordered spectroscopy (DOSY) to analyze mixtures containing the compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org

In GC-MS, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. Upon ionization, typically by electron impact (EI), the this compound molecule fragments in a characteristic manner. The resulting mass spectrum displays the molecular ion peak (M+) and several fragment ion peaks. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for butyrophenones include alpha-cleavage and the McLafferty rearrangement. nih.gov Alpha-cleavage next to the carbonyl group can lead to the formation of the bromobenzoyl cation. The McLafferty rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Interactive Data Table: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 226/228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 183/185 | [C₇H₄BrO]⁺ | Alpha-cleavage (loss of C₃H₇ radical) |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation |

| 120 | [C₈H₈O]⁺ | McLafferty rearrangement (loss of C₂H₃Br) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (from McLafferty product) |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. ucr.edu This high accuracy allows for the determination of the elemental composition of this compound with a high degree of confidence. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for the chemical formula C₁₀H₁₁BrO, the molecular formula can be unequivocally confirmed. researchgate.net This is a critical step in the definitive identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. masterorganicchemistry.com An IR spectrum, typically a plot of percent transmittance versus wavenumber (cm⁻¹), reveals these characteristic absorption bands, allowing for the identification of specific bonds and functional groups. pressbooks.publibretexts.org

For this compound (C₁₀H₁₁BrO), the IR spectrum provides clear evidence for its key structural features: the carbonyl group of the ketone, the aromatic phenyl ring, the aliphatic alkyl chain, and the carbon-bromine bond. vscht.czuniroma1.it

Key characteristic absorption bands for this compound include:

C=O Stretch (Ketone): A strong and sharp absorption band is expected in the region of 1680-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹). masterorganicchemistry.compressbooks.pub

C-H Stretch (Aromatic): Aromatic compounds exhibit C-H stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): The sp³ hybridized C-H bonds of the butyryl chain show strong stretching absorptions just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org

C=C Stretch (Aromatic): The carbon-carbon double bonds within the benzene (B151609) ring give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Bend (Aromatic): The out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring. For a para-disubstituted ring, a strong absorption is typically observed in the 800-850 cm⁻¹ range. vscht.cz

C-Br Stretch: The carbon-bromine bond produces a stretching absorption in the lower frequency "fingerprint region" of the spectrum, generally between 690-515 cm⁻¹. libretexts.orgsajaipuriacollege.ac.in

The table below summarizes the expected IR absorption bands for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Strong |

| Ketone C=O (Aryl) | Stretching | 1700 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium |

| Aromatic C-H (p-substituted) | Out-of-Plane Bending | 850 - 800 | Strong |

| Alkyl C-Br | Stretching | 690 - 515 | Medium to Strong |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. lucideon.com The process involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. physlab.org To regain stability, electrons from higher energy shells fill the vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the specific element from which they originated, allowing for qualitative and quantitative elemental analysis. physlab.orgh-and-m-analytical.com

For an organic compound like this compound, XRF is particularly valuable for confirming the presence of heteroatoms. Its molecular formula is C₁₀H₁₁BrO. While XRF can detect a wide range of elements, it is especially effective for heavier elements. labx.com Therefore, it is an excellent method for unequivocally identifying the bromine atom, a key component of the molecule's structure. researchgate.netakjournals.comnih.gov The technique can provide rapid confirmation that bromine is present in the sample, complementing data from other spectroscopic methods. eag.com While lighter elements like carbon and oxygen are also part of the structure, their detection by XRF is possible but generally less sensitive than for heavier elements like bromine.

The table below details the elemental composition of this compound and the utility of XRF in its analysis.

| Element | Symbol | Presence in this compound | Detectability by XRF |

|---|---|---|---|

| Carbon | C | Yes | Possible, but with lower sensitivity |

| Hydrogen | H | Yes | Not detectable |

| Oxygen | O | Yes | Possible, but with lower sensitivity |

| Bromine | Br | Yes | Excellent, high sensitivity |

Integrated Spectroscopic Approaches for Unambiguous Structure Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, an unambiguous assignment for a molecule like this compound is best achieved through an integrated approach. taylorandfrancis.com Combining data from multiple analytical methods, such as IR, XRF, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for cross-validation and a complete, detailed structural elucidation. unimib.itnih.gov

The synergy of these techniques is powerful:

IR Spectroscopy identifies the functional groups (ketone, aromatic ring).

XRF confirms the elemental composition, specifically the presence of bromine.

Mass Spectrometry (MS) determines the molecular weight (227.10 g/mol for C₁₀H₁₁BrO) and provides fragmentation patterns that reveal the connectivity of the molecule, such as the loss of a bromobutyl group or the presence of a bromobenzoyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) offers the most detailed map of the molecular structure. It provides information on the chemical environment of each carbon and hydrogen atom, their connectivity, and their spatial relationships, confirming the para-substitution on the phenyl ring and the structure of the butyryl side chain.

By combining these methods, chemists can construct a complete and confident picture of the molecule's identity and structure. unimib.it For example, after IR suggests a para-substituted aromatic ketone and XRF confirms the presence of bromine, MS can confirm the molecular formula, and NMR can precisely place the bromine atom on the butyryl chain and confirm the para-position of the entire substituent on the phenyl ring.

The following table outlines the specific information each technique contributes to the structural elucidation of this compound.

| Spectroscopic Technique | Information Provided for this compound | Contribution to Structure Assignment |

|---|---|---|

| Infrared (IR) Spectroscopy | Presence of C=O (ketone), aromatic C=C, aromatic and aliphatic C-H, and C-Br bonds. | Confirms key functional groups and aromatic substitution pattern. |

| X-ray Fluorescence (XRF) | Presence of Bromine (Br) element. | Provides direct evidence of the elemental composition, specifically the halogen. |

| Mass Spectrometry (MS) | Molecular weight, molecular formula (via high resolution), and fragmentation patterns. | Confirms overall formula and reveals structural components (e.g., benzoyl and bromobutyl fragments). |

| Nuclear Magnetic Resonance (NMR) | Detailed C-H framework, chemical environments, and connectivity of all atoms. | Provides unambiguous proof of the atom-to-atom connectivity and isomer structure. |

Green Chemistry Principles Applied to the Synthesis and Transformation of 4 Bromobutyrophenone

Solvent Selection and Alternative Reaction Media

Solvents account for a significant portion of the waste generated in chemical processes. mdpi.com Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene, which are toxic and environmentally harmful. tcd.ienih.gov Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Solvent-free, or solid-state, reactions represent a highly sustainable synthetic strategy. ekb.eg These reactions can be facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating a mixture of solid reactants. nih.govresearchgate.net For the synthesis of aryl ketones, solvent-free Friedel-Crafts acylation has been achieved by grinding aromatic compounds with acylating agents in the presence of a solid catalyst. ekb.eg This approach significantly reduces waste, lowers energy consumption, and can lead to shorter reaction times and simpler product purification. While specific studies on the mechanochemical synthesis of 4'-Bromobutyrophenone are not prevalent, the successful application of this method to similar aromatic ketones suggests its potential viability. nih.gov

Water is considered the ultimate green solvent due to its non-toxicity, availability, and safety. However, its use in Friedel-Crafts acylation is challenging because the traditional Lewis acid catalysts, like AlCl₃, readily hydrolyze in water. wikipedia.org This incompatibility has spurred research into water-tolerant catalysts. While the direct synthesis of this compound in water via a classic Friedel-Crafts pathway is not well-established, other transformations involving the compound could potentially be adapted to aqueous media using phase-transfer catalysts or surfactants to overcome solubility issues.

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. uoh.edu.iq They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. mdpi.com Certain ionic liquids, particularly those based on chloroaluminates, can function as both the solvent and the Lewis acid catalyst in Friedel-Crafts reactions. acgpubs.org The use of ILs like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) can facilitate reactions under mild conditions and allow for the easy separation and recycling of the catalytic system, thus aligning with the principles of waste minimization and catalytic efficiency. nih.govresearchgate.net Research has demonstrated successful Friedel-Crafts acylations in various ionic liquids, offering a promising green alternative to conventional volatile organic solvents for the synthesis of this compound. uoh.edu.iqacgpubs.org

| Reaction Medium | Advantages | Challenges for this compound Synthesis |

|---|---|---|

| Dichloromethane | Good solubility for reactants | Toxic, volatile, environmentally harmful |

| Solvent-Free | Reduced waste, lower energy use, simple workup | Requires specific solid-state catalysts and reaction conditions |

| Aqueous Medium | Non-toxic, safe, inexpensive | Incompatible with traditional Lewis acid catalysts |

| Ionic Liquids | Low volatility, recyclable, can act as catalyst | Higher cost, potential toxicity and biodegradability concerns |

Catalytic Approaches for Sustainable Synthesis

The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. Catalysts reduce the amount of waste generated by being effective in small quantities and allowing for repeated use. mdpi.com

As previously mentioned, the traditional Friedel-Crafts acylation to produce this compound requires more than a stoichiometric amount of a Lewis acid like AlCl₃. iitk.ac.inlibretexts.org A key goal in greening this process is to develop catalytic systems where the Lewis acid is used in substoichiometric amounts and can be easily recovered and reused.

Heterogeneous catalysts, such as zeolites, clays, or metal oxides, offer a significant advantage as they can be easily separated from the reaction mixture by simple filtration. mdpi.comvub.be These solid acid catalysts are generally less corrosive and produce less waste compared to their homogeneous counterparts. mdpi.com For instance, iron-based heterogeneous catalysts are gaining attention due to iron's abundance, low cost, and low toxicity. mdpi.com The development of robust and reusable solid Lewis acid catalysts could provide a much more sustainable pathway for the industrial production of this compound and related compounds. chemiitkgp-mcdaslab.com

| Catalyst Type | Examples | Green Chemistry Advantages |

|---|---|---|

| Conventional Homogeneous | AlCl₃, FeCl₃ | High reactivity |

| Water-Tolerant Homogeneous | Metal Triflates (e.g., Sc(OTf)₃) | Can be used in the presence of some moisture; potentially recyclable |

| Heterogeneous (Solid Acids) | Zeolites, Montmorillonite Clays, Sulfated Zirconia | Easily separable, reusable, reduced waste generation |

| Ionic Liquids (as catalysts) | Chloroaluminate ILs | Acts as both solvent and catalyst, recyclable |

Biocatalysis and Enzyme Applications

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering a green alternative to conventional chemical methods. nih.govtaylorfrancis.com These processes are renowned for their high selectivity, operation under mild conditions (ambient temperature and neutral pH), and reduced environmental footprint. nih.gov While the direct enzymatic synthesis of this compound is not widely documented, a significant area of application lies in its transformation, particularly the asymmetric reduction of its ketone group to a chiral alcohol. Chiral alcohols are valuable intermediates in the pharmaceutical industry.

Whole-cell biocatalysis is particularly advantageous as it provides a cost-effective system where cofactor regeneration (like NADH or NADPH, which are essential for reductions) occurs naturally within the cell. taylorfrancis.com Various microorganisms have demonstrated high efficacy in the enantioselective reduction of substituted acetophenones, which are structurally analogous to this compound. For instance, strains of Lactobacillus kefiri, Rhodotorula mucilaginosa, and various yeasts have been successfully used to reduce prochiral ketones to their corresponding (R)- or (S)-alcohols with high conversion rates and excellent enantiomeric excess (e.e.). researchgate.net

Research Findings: Studies on a range of substituted acetophenones show that the electronic nature and position of substituents on the aromatic ring can influence the activity of the biocatalyst. nih.gov For example, electron-withdrawing groups, such as halogens, are generally well-tolerated and can lead to high conversion rates. nih.govresearchgate.net Isolated ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer an alternative to whole cells, providing higher purity and eliminating potential side reactions. libretexts.orgacs.org These enzymes, often available in kits, can be screened to find the optimal catalyst for a specific substrate, achieving exquisite selectivities that outperform traditional chemical reductions. acs.org

The table below summarizes the biocatalytic reduction of various acetophenone (B1666503) derivatives, illustrating the potential for similar transformations of this compound.

| Biocatalyst | Substrate | Co-substrate/System | Conversion (%) | Enantiomeric Excess (e.e. %) | Product Configuration |

| Rhodotorula mucilaginosa YS62 | Acetophenone | Glucose | 89.7 | >99.9 | (S) |

| Lactobacillus kefiri P2 | 4-Phenyl-2-butanone | N/A | 99 | 91 | (R) |

| ADH from Leifsonia sp. | Substituted Acetophenones | 2-Propanol | High | High | N/A |

| Pichia methanolica SC 13825 | 2-Bromo-4-fluoro acetophenone | N/A | >90 | >99 | (S) |

This table is a representation of findings from various studies on analogous compounds to demonstrate the potential of biocatalysis for this compound. researchgate.netlibretexts.org

Heterogeneous Catalysis

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of benzene (B151609) with 4-bromobutyryl chloride. Conventionally, this reaction requires a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). iitk.ac.in This method poses significant environmental and operational challenges, including the handling of the corrosive and moisture-sensitive AlCl₃, and the generation of large volumes of acidic aqueous waste during workup. researchgate.net

Heterogeneous catalysis offers a greener alternative by replacing soluble catalysts like AlCl₃ with solid, reusable catalysts. researchgate.net This approach simplifies product purification, minimizes corrosive waste streams, and allows for the catalyst to be recovered and reused, aligning with the principles of waste prevention and atom economy.

Research Findings: A variety of solid acid catalysts have been investigated for Friedel-Crafts acylation, including:

Zeolites and Mesoporous Materials: These materials possess strong acid sites and a defined pore structure that can enhance selectivity. Their solid nature makes them easily separable from the reaction mixture.

Metal Oxides: Oxides such as zinc oxide (ZnO) have been shown to catalyze Friedel-Crafts acylation, sometimes under solvent-free conditions, further enhancing the green credentials of the process.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable active sites. They have been explored as catalysts for various organic reactions, including Suzuki-Miyaura cross-couplings, demonstrating their potential as advanced heterogeneous catalysts. mt.com

Supported Catalysts: Lewis acids supported on solid materials like silica (B1680970) or alumina (B75360) can retain their catalytic activity while gaining the benefits of heterogeneity.

Microwave and Ultrasound Assisted Synthesis

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, leading to shorter reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods. sphinxsai.com These techniques are cornerstones of green chemistry as they enhance energy efficiency.

Microwave-Assisted Synthesis: Microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes. For the synthesis of this compound, microwave assistance can be applied to the Friedel-Crafts acylation. Studies on related reactions, such as the synthesis of chalcones from 4-bromoacetophenone, have shown that microwave irradiation can lead to high yields in a fraction of the time required by conventional methods. sphinxsai.com Furthermore, solvent-free Friedel-Crafts acylations have been successfully performed under microwave activation using supported catalysts like ZnCl₂ on alumina, which combines the benefits of an alternative energy source with heterogeneous catalysis.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 10–40 hours | 71–87 |

| Microwave Irradiation | 1–5 minutes | 78–92 |

| Comparison based on the synthesis of ferrocenyl chalcones, demonstrating the typical advantages of microwave-assisted synthesis. researchgate.net |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. Ultrasound has been effectively used in various syntheses, including those of dihydropyrimidinones and other heterocyclic compounds, demonstrating milder conditions, shorter reaction times, and higher yields. acs.orgquora.com The application of ultrasound to the synthesis of this compound could similarly enhance reaction efficiency and reduce energy consumption.

Reduction of Hazardous Substances and By-products

A core tenet of green chemistry is the reduction or elimination of the use and generation of hazardous substances. The synthesis and transformation of this compound provide several opportunities to apply this principle.

Replacing Hazardous Catalysts: The substitution of stoichiometric, corrosive, and water-sensitive AlCl₃ in Friedel-Crafts acylation with stable, solid, and reusable heterogeneous catalysts is the most significant step in reducing hazardous substance use. researchgate.net This change eliminates the formation of large quantities of HCl gas and corrosive aqueous waste during workup. acs.org Methodologies using methanesulfonic anhydride (B1165640) have also been developed as a metal- and halogen-free alternative, producing minimal waste. acs.orgscielo.org.mx

Minimizing Organic Solvents: Many conventional organic reactions rely on volatile and often toxic organic solvents. Green approaches like microwave-assisted or ultrasound-assisted synthesis can often be performed with reduced solvent volumes or under solvent-free conditions. This minimizes worker exposure to hazardous vapors and reduces emissions of volatile organic compounds (VOCs).

By integrating these green chemistry principles, the lifecycle of this compound, from its synthesis to its subsequent chemical transformations, can be made significantly more sustainable, safer, and economically viable.

Biological Activity and Biomedical Relevance of Compounds Derived from 4 Bromobutyrophenone